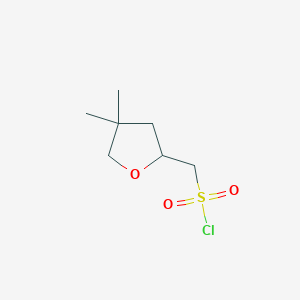

(4,4-Dimethyloxolan-2-yl)methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Catalytic Processes and Synthesis Reactions

Use in Homogeneous Catalysis : Sulfonyl chlorides, including compounds structurally related to (4,4-Dimethyloxolan-2-yl)methanesulfonyl chloride, are often used in chemical synthesis as electrophiles for introducing sulfonyl groups into organic molecules. This process is critical for creating a variety of pharmaceuticals, agrochemicals, and dyes. Homogeneous catalysis involving sulfonyl chlorides can facilitate a wide range of chemical transformations, including sulfonation reactions that are pivotal in organic synthesis (Gunsalus et al., 2017).

Synthesis of Functional Materials : Research on xylan derivatives highlights the versatility of sulfonyl chloride-based reagents in modifying biopolymers to produce materials with novel properties. Such chemical modifications can lead to the development of new biomaterials with specific functional groups, demonstrating the utility of sulfonyl chloride derivatives in creating advanced materials with tailored properties (Petzold-Welcke et al., 2014).

Environmental Applications : The oxidation of sulfur compounds using photocatalysis or photosensitization processes is an area of research with significant environmental implications. This includes the treatment of pollutants in industrial and water treatment plants. While not directly mentioning this compound, the study on the oxidation of nauseous sulfur compounds illustrates the broader application of sulfonyl chlorides and related compounds in environmental chemistry (Cantau et al., 2007).

Chemical Research and Development : Sulfonyl chlorides play a crucial role in the development of new chemical synthesis pathways, including C1 chemistry, where they are used in reactions involving synthesis gas, methane, and carbon dioxide. This reflects the ongoing research into utilizing sulfonyl chloride derivatives for more efficient and environmentally friendly chemical production processes (Indarto et al., 2008).

Safety and Hazards

Propriétés

IUPAC Name |

(4,4-dimethyloxolan-2-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO3S/c1-7(2)3-6(11-5-7)4-12(8,9)10/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTCUCGOSSWGKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(OC1)CS(=O)(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1H-1,2,4-triazol-1-ylmethyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2469213.png)

![4-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2469224.png)

![N-benzhydryl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2469227.png)

![N-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2469229.png)

![2-[[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2469233.png)